![molecular formula C19H22BF4NO B1460137 5-Butyl-4,8-dimethyl-7,8-dihydrobenzo[cd]furo[2,3-f]indol-5-ium tetrafluoroborate CAS No. 1135933-35-5](/img/structure/B1460137.png)
5-Butyl-4,8-dimethyl-7,8-dihydrobenzo[cd]furo[2,3-f]indol-5-ium tetrafluoroborate
Übersicht
Beschreibung
5-Butyl-4,8-dimethyl-7,8-dihydrobenzo[cd]furo[2,3-f]indol-5-ium tetrafluoroborate is a useful research compound. Its molecular formula is C19H22BF4NO and its molecular weight is 367.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
5-Butyl-4,8-dimethyl-7,8-dihydrobenzo[cd]furo[2,3-f]indol-5-ium tetrafluoroborate (CAS Number: 1135933-35-5) is a synthetic compound belonging to the class of indole derivatives. Its unique structure suggests potential biological activities that merit investigation. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Basic Information
Property | Value |
---|---|
Common Name | This compound |
CAS Number | 1135933-35-5 |
Molecular Formula | C₁₉H₂₂BF₄NO |
Molecular Weight | 367.2 g/mol |
Structural Characteristics
The compound features a complex fused ring system typical of indole derivatives, which is often associated with various pharmacological activities. The presence of the tetrafluoroborate counterion may influence its solubility and bioavailability.
Anticancer Activity
Research indicates that compounds similar to 5-butyl-4,8-dimethyl-7,8-dihydrobenzo[cd]furo[2,3-f]indol have demonstrated significant cytotoxic effects against various cancer cell lines. For instance:
- Melanoma : A study reported that related compounds exhibited notable activity against melanoma cells with a mean log GI50 value indicating potent cytotoxicity .
- Breast and Lung Cancer : Additional investigations highlighted effective inhibition of MDA-MB-435 (breast cancer) and NCI-H23 (non-small cell lung cancer) cell lines by structurally similar derivatives .
The biological activity of this compound may be attributed to its ability to interact with specific cellular targets involved in cancer progression. For example:
- Receptor Tyrosine Kinases : Compounds within this structural class have been noted for their inhibitory effects on receptor tyrosine kinases such as VEGFR-2, which plays a crucial role in tumor angiogenesis .
- Cell Cycle Arrest : Some studies suggest that these compounds may induce cell cycle arrest in cancer cells, leading to apoptosis.
Case Studies
- In Vitro Studies : A series of in vitro tests demonstrated that derivatives of this compound inhibited cell proliferation in various cancer types, including melanoma and breast cancer. The most potent derivatives showed IC50 values in the nanomolar range, indicating strong efficacy against tumor cells .
- Comparative Analysis : In comparative studies with standard chemotherapeutics like sunitinib and erlotinib, certain derivatives exhibited equal or greater potency against specific cancer cell lines, highlighting their potential as alternative therapeutic agents .
Eigenschaften
IUPAC Name |
9-butyl-4,10-dimethyl-3-oxa-9-azoniatetracyclo[6.6.1.02,6.011,15]pentadeca-1,6,8(15),9,11,13-hexaene;tetrafluoroborate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22NO.BF4/c1-4-5-9-20-13(3)15-7-6-8-16-18(15)17(20)11-14-10-12(2)21-19(14)16;2-1(3,4)5/h6-8,11-12H,4-5,9-10H2,1-3H3;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INJRYMKFDPJPOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCCC[N+]1=C(C2=CC=CC3=C4C(=CC1=C32)CC(O4)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BF4NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.